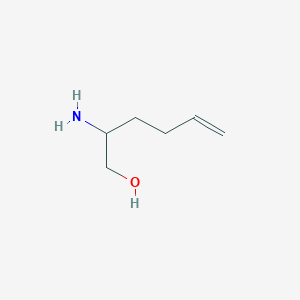

2-Aminohex-5-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminohex-5-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZOFEYIXZMXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593913 | |

| Record name | 2-Aminohex-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-04-3 | |

| Record name | 2-Aminohex-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Aminohex 5 En 1 Ol

Stereoselective and Enantioselective Synthesis

The controlled synthesis of specific stereoisomers of 2-aminohex-5-en-1-ol is crucial for its application in the development of complex molecules. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled strategies.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched this compound by employing chiral catalysts to favor the formation of one enantiomer over the other.

Transition metals, in combination with chiral ligands, are powerful tools for asymmetric synthesis. For instance, rhodium-catalyzed asymmetric allylation of imines represents a viable strategy for the synthesis of enantioenriched homoallylic amines, which are precursors to this compound. The use of potassium allyltrifluoroborates in the presence of a chiral rhodium catalyst can lead to high yields and excellent enantioselectivities. organic-chemistry.org

Palladium catalysis, particularly in dehydrative coupling reactions, can be employed to form homoallylic amines from alkyl amines and allylic alcohols. organic-chemistry.org Asymmetric allylic alkylation (AAA) is a well-established method that can be adapted for the synthesis of chiral amines, with the potential for creating the stereocenter found in this compound. uwindsor.cabohrium.com

Copper-catalyzed reactions, such as the diastereoselective allylation of imines using triallylborane-amine adducts, also provide a pathway to homoallylic amines. organic-chemistry.org These methods offer opportunities for controlling the stereochemistry at the newly formed carbon-nitrogen bond.

| Transition Metal | Catalytic Approach | Key Features |

| Rhodium | Asymmetric 1,2-allylation of N-sulfonylaldimines | High enantioselectivity and diastereoselectivity with substituted allyltrifluoroborates. organic-chemistry.org |

| Palladium | Dehydrative coupling of amines and allylic alcohols | Forms homoallylic amines directly. organic-chemistry.org |

| Copper | Diastereoselective allylation of imines | Utilizes triallylborane-amine adducts. organic-chemistry.org |

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral amines. Chiral primary amino acids can catalyze the enantioselective α-allylation of α-branched aldehydes, which can be further transformed into the desired amino alcohol. researchgate.net Additionally, chiral Brønsted acids have been shown to catalyze the aza-Cope rearrangement, leading to syn-homoallylic amines with high diastereo- and enantioselectivity. researchgate.net These methods are attractive due to their operational simplicity and environmentally benign nature.

| Organocatalyst Type | Reaction | Stereochemical Outcome |

| Chiral Primary Amino Acid | α-allylation of α-branched aldehydes | High enantioselectivity (up to 96% ee). researchgate.net |

| Chiral Brønsted Acid | Aza-Cope rearrangement of β-formyl amides | High diastereo- and enantioselectivity for syn-homoallylic amines. researchgate.net |

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org The generation of α-aminoalkyl radicals from amines, followed by their addition to suitable acceptors, can be a key step in the synthesis of this compound precursors. acs.org Dual catalysis systems, combining a photoredox catalyst with a chiral catalyst, can achieve high enantioselectivity. For example, the combination of a photoredox catalyst and a chiral primary amine catalyst has been used for the asymmetric α-alkylation of aldehydes.

Electrochemical methods offer a green and sustainable approach to organic synthesis. The electrochemical reductive amination of carbonyl compounds is a potential route to the amino group in this compound. nih.gov Furthermore, electrochemical decarboxylation-intramolecular etherification has been used to synthesize unnatural amino acid derivatives, showcasing the potential of electrochemistry in constructing complex chiral molecules. acs.orgnih.gov

| Method | Key Principle | Potential Application for this compound |

| Photoredox Catalysis | Generation of radical intermediates under visible light. rsc.orgacs.org | Asymmetric addition of α-aminoalkyl radicals to an appropriate precursor. |

| Electrochemical Catalysis | Use of electricity to drive chemical reactions. nih.gov | Reductive amination or other C-N bond forming reactions. |

Chiral Auxiliary-Controlled Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach is reliable and has been widely used in the synthesis of chiral amines and amino acids. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary, such as an oxazolidinone, could be attached to a suitable precursor. wikipedia.org Subsequent diastereoselective reactions, like alkylation or an aldol (B89426) reaction, would establish the desired stereocenters. The final step would involve the cleavage of the auxiliary to afford the target molecule.

Substrate-Controlled Stereoselective Syntheses

In substrate-controlled synthesis, the existing stereocenters in the starting material dictate the stereochemical outcome of subsequent reactions. aalto.fi For the synthesis of this compound, a chiral starting material, such as an amino acid or a chiral alcohol, can be used. For example, the reductive cross-coupling of a chiral allylic alcohol with an imine can lead to the formation of stereochemically defined homoallylic amines with high diastereoselectivity. nih.govnih.gov The inherent chirality of the allylic alcohol directs the approach of the imine, leading to a predictable stereochemical outcome. This strategy is particularly powerful for the synthesis of complex molecules with multiple stereocenters.

Diastereoselective Methodologies

The creation of specific stereoisomers of this compound hinges on diastereoselective reactions that control the relative configuration of the vicinal amino and hydroxyl groups. One prominent strategy involves the direct C-H amination of chiral homoallylic alcohols. For instance, palladium(II)/bis-sulfoxide catalysis can achieve the diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates, leading to the formation of syn-1,2-amino alcohols. nih.gov This method is significant as it directly installs the nitrogen functionality into an unactivated C-H bond, streamlining the synthetic sequence. nih.gov

Another powerful approach is the diastereoconvergent synthesis of anti-1,2-amino alcohols from homoallylic alcohol derivatives. This can be accomplished through an intermolecular direct C-H amination catalyzed by a phosphine (B1218219) selenide. rsc.org A key advantage of this method is its ability to produce a single diastereomer from a mixture of starting material diastereomers, as the allylic stereocenter is destroyed and reformed during the catalytic cycle. rsc.org The diastereoselectivity in this selenium-catalyzed process is governed by stereoelectronic effects in the transition state of a acs.orgresearchgate.net-sigmatropic rearrangement. rsc.org

The following table summarizes key aspects of these diastereoselective methodologies.

| Methodology | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Allylic C-H Amination | Pd(II)/bis-sulfoxide | C-H amination of homoallylic N-tosyl carbamates | syn-1,2-amino alcohol |

| Diastereoconvergent C-H Amination | Phosphine selenide | Intermolecular C-H amination of homoallylic alcohols | anti-1,2-amino alcohol |

Strategic Retrosynthetic Analysis for Enantiopure this compound

Devising a synthesis for an enantiopure form of this compound requires a robust retrosynthetic strategy. A logical approach begins with disconnecting the C-N bond, which suggests a precursor such as an epoxide that can undergo a nucleophilic attack by an amine. This strategy is a cornerstone in the synthesis of vicinal amino alcohols. researchgate.net The chirality of the target molecule can be traced back to a stereochemically defined epoxide.

Further disconnection of the epoxide precursor could lead to a simple alkene, which can be subjected to asymmetric epoxidation. Alternatively, a chiral pool approach can be employed, starting from a readily available enantiopure building block.

A different retrosynthetic approach involves the disconnection of a C-C bond. For instance, an umpolung strategy can be envisioned where an α-amino carbanion equivalent adds to a suitable carbonyl compound. nih.gov This disconnection leads to simpler, achiral starting materials, with the stereochemistry being introduced during the key C-C bond-forming step through the use of chiral catalysts or auxiliaries.

Novel Reaction Pathways and Mechanisms

The quest for more efficient and elegant syntheses of this compound has spurred the development of novel reaction pathways, including radical-mediated routes, multicomponent and cascade reactions, and intramolecular cyclization processes.

Radical-Mediated Synthetic Routes

Radical chemistry offers a powerful toolkit for the construction of complex molecules under mild conditions. One such approach is the visible-light photoredox-catalyzed decarboxylative coupling of N-aryl amino acids with aldehydes or ketones. rsc.orgresearchgate.net In this process, an α-amino radical is generated from the amino acid, which then adds to the carbonyl compound to furnish a 1,2-amino alcohol. rsc.orgresearchgate.net This method is particularly attractive due to its use of readily available starting materials and its operation in environmentally benign solvents like water. rsc.orgresearchgate.net

Another innovative radical-based method involves the light-induced denitrogenative alkylarylation or dialkylation of vinyl azides. This strategy allows for the synthesis of unprotected 1,2-amino alcohols from vinyl azides, NHPI esters, and aryl aldehydes. chinesechemsoc.org The reaction proceeds through a cascade of radical couplings, offering a modular and direct entry to functionalized amino alcohols. chinesechemsoc.org

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, incorporating most of the atoms from the reactants. The synthesis of homoallylic amines, which are structurally related to this compound, can be achieved through catalytic, enantioselective MCRs. For example, the reaction of acetals, N-Boc carbamate, and allylsilane nucleophiles can be catalyzed by a chiral thiourea (B124793) catalyst in the presence of a trialkylsilyl triflate to generate enantioenriched homoallylic N-Boc amines. nih.gov

Nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides provides a practical and modular route to allylic amines. researchgate.netsemanticscholar.org This approach is characterized by its broad functional group tolerance and the use of inexpensive catalysts. researchgate.netsemanticscholar.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. Enzymatic cascade reactions have emerged as a powerful strategy for the synthesis of chiral amino alcohols. nih.govornl.govrsc.orgnih.gov For instance, a two-enzyme cascade can convert diols to amino alcohols under mild, aqueous conditions. ornl.govrsc.org Another example is a five-enzyme cascade for the amination of primary alcohols, which couples a long-chain alcohol oxidase with a ω-transaminase. nih.gov These biocatalytic approaches offer high selectivity and are environmentally friendly. nih.govornl.govrsc.orgnih.govnih.gov

The following table highlights some of the multicomponent and cascade reaction strategies.

| Reaction Type | Key Reactants | Catalyst/Enzyme | Product Type |

| Multicomponent Reaction | Acetals, N-Boc carbamate, allylsilane | Chiral thiourea/silyl triflate | Enantioenriched homoallylic N-Boc amines |

| Multicomponent Coupling | Alkenes, aldehydes, amides | Nickel/Lewis acid | Allylic amines |

| Enzymatic Cascade | Diols, ammonia (B1221849) source | Alcohol oxidase, ω-transaminase | Amino alcohols |

Cyclization and Intramolecular Processes

Intramolecular hydroamination, the addition of an N-H bond across a C=C double bond within the same molecule, is a highly atom-economical method for the synthesis of nitrogen-containing heterocycles. While this is a cyclization reaction, the principles can be applied in a retrosynthetic sense to the synthesis of acyclic amino alcohols. Organolanthanide complexes are effective precatalysts for the intramolecular hydroamination/cyclization of primary and secondary amines tethered to conjugated dienes. acs.orgacs.org These reactions are often rapid, regioselective, and highly diastereoselective. acs.orgacs.org

Iron-catalyzed anti-Markovnikov hydroamination and hydroamidation of allylic alcohols represent a direct method for the synthesis of γ-amino and γ-amido alcohols. acs.orgresearchgate.net This reaction proceeds with high selectivity and tolerates a broad range of functional groups. acs.orgresearchgate.net Mechanistic studies suggest a process involving two cooperating catalytic cycles, where the iron complex facilitates a dehydrogenation/hydrogenation sequence, and the amine substrate can act as an organocatalyst for a Michael addition step. acs.org

Aza-Wacker Cyclization and Oxidative Amination

The aza-Wacker cyclization is a powerful palladium-catalyzed reaction for the synthesis of nitrogen-containing heterocycles from unsaturated amines. rsc.orgmdpi.com This intramolecular oxidative cyclization offers a direct route to functionalize alkenes. rsc.org While direct intermolecular oxidative amination of terminal alkenes to form acyclic products like this compound is challenging, intramolecular variants provide a robust strategy for creating cyclic precursors that can be subsequently opened. The reaction typically involves the attack of an amine onto a palladium-activated alkene, followed by steps that regenerate the palladium(II) catalyst. rsc.org

A key strategy for synthesizing vicinal amino alcohols, a class of compounds to which this compound belongs, involves the diastereoselective aza-Wacker cyclization of O-allyl hemiaminals. nih.govnih.gov This approach uses a detachable tethered nitrogen nucleophile to generate a 1,2-aminooxygenation pattern from allylic alcohols. nih.gov The process starts with the conversion of an allylic alcohol into an O-allyl hemiaminal, which then undergoes a smooth aza-Wacker cyclization at ambient temperature. nih.gov The resulting oxazolidine (B1195125) ring can then be unmasked under acidic conditions to yield the desired amino alcohol derivative. nih.gov This method has proven effective for a range of substrates and has been successfully applied in the synthesis of biologically important aminosugars. nih.govnih.gov

Table 1: Conditions for Diastereoselective Aza-Wacker Cyclization

| Condition | Catalyst System | Oxidant | Solvent | Temperature (°C) |

| A | Pd(OAc)₂ / 4,5-diazafluoren-9-one | O₂ (1 atm) | Toluene | 23 |

| B | Pd(TFA)₂ / 4,5-diazafluoren-9-one | O₂ (1 atm) | Toluene | 60 |

This table summarizes typical conditions used in diastereoselective aza-Wacker cyclizations for the synthesis of vicinal amino alcohol derivatives. nih.gov

Oxidative amination of alkenes represents another important route. rsc.orgnih.gov Palladium-catalyzed methods that use molecular oxygen as the terminal oxidant are particularly attractive from a green chemistry perspective. mdpi.com These reactions can proceed via allylic C-H bond functionalization. mdpi.com However, intermolecular reactions with simple amines can be limited by the strong coordination of the amine to the palladium catalyst, which can lead to deactivation. mdpi.com Recent advancements have utilized a combination of photoredox and copper catalysis to achieve intermolecular oxidative amination of unactivated alkenes, including terminal alkenes. rsc.orgnih.govresearchgate.net This dual catalytic system involves the photochemical generation of an amidyl radical, which adds to the alkene. The resulting alkyl radical is then trapped by a copper species, which undergoes β-H elimination to furnish the allylic amine. nih.gov

Diels-Alder and 1,3-Dipolar Cycloaddition Strategies

Cycloaddition reactions are fundamental tools in organic synthesis for the construction of cyclic molecules with high regio- and stereocontrol. The Diels-Alder reaction, a [4+2] cycloaddition, provides direct access to six-membered rings. nih.gov For the synthesis of precursors to this compound, a suitably functionalized diene and dienophile can be employed to create a cyclohexene (B86901) derivative, which can then be elaborated to the target molecule. For instance, the use of heteroatom-substituted dienes, such as 1-alkoxy-1-amino-1,3-butadienes, in Diels-Alder reactions with electron-deficient dienophiles yields functionalized cycloadducts that can serve as versatile building blocks. nih.gov

The 1,3-dipolar cycloaddition is another powerful method for constructing five-membered heterocyclic rings. diva-portal.orgwikipedia.org This reaction between a 1,3-dipole (like an azomethine ylide or a carbonyl ylide) and a dipolarophile (like an alkene) is a key strategy for synthesizing pyrrolidine (B122466) or oxazolidine rings, which are precursors to amino alcohols. diva-portal.orgwikipedia.orgdiva-portal.orgnih.gov For example, the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines is a highly diastereoselective method for producing syn-α-hydroxy-β-amino esters, which share a similar functional arrangement with this compound. diva-portal.orgdiva-portal.org Similarly, the cycloaddition of azomethine ylides with aldehydes can yield α-amino-β-hydroxy esters. diva-portal.org These heterocyclic products can then be ring-opened to afford the desired acyclic amino alcohol.

Table 2: Comparison of Cycloaddition Strategies for Amino Alcohol Precursors

| Strategy | Reaction Type | Key Intermediates | Ring Size Formed | Subsequent Steps |

| Diels-Alder | [4+2] Cycloaddition | Cyclohexene derivatives | 6-membered | Ring opening/Functional group manipulation |

| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Pyrrolidines, Oxazolidines | 5-membered | Ring opening |

Tandem Reaction Sequences

Tandem, or cascade, reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. Synthesizing complex molecules like this compound can be streamlined through such sequences. For example, a tandem sequence could involve an initial aminopalladation followed by a subsequent reaction. researchgate.net While aza-Wacker reactions are often followed by Heck-type processes, exploring other subsequent transformations can lead to diverse molecular architectures. researchgate.net

Sustainable and Green Chemistry Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable resources, reducing waste, and employing milder reaction conditions. The synthesis of this compound is an area where these principles can be effectively applied.

Biocatalytic and Enzymatic Approaches for this compound Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis, offering high efficiency and exquisite chemo-, regio-, and stereoselectivity under mild conditions. nih.govdntb.gov.uaresearchgate.net Enzymes are increasingly used for the industrial-scale production of chiral compounds, including amines and alcohols, which are key functional groups in this compound. researchgate.netd-nb.infouni-greifswald.de

The synthesis of chiral amino alcohols can be achieved through various enzymatic routes. researchgate.net Engineered amine dehydrogenases (AmDHs), for instance, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral α-amino alcohols with high enantioselectivity (>99% ee). nih.gov This one-step synthesis uses ammonia as the amino donor, representing a highly atom-economical approach. nih.gov Protein engineering and directed evolution have been successfully applied to improve the activity and stability of these enzymes, making them suitable for preparative-scale reactions. nih.gov Another strategy involves creating artificial biosynthetic pathways in microorganisms like Escherichia coli to produce chiral amino alcohols from renewable feedstocks such as lysine. mdpi.com

Table 3: Examples of Enzymes in Chiral Amino Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Key Advantage |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy ketones | Chiral α-Amino Alcohols | High enantioselectivity, uses ammonia |

| Transaminase (TAm) | Transamination | Keto acids | Chiral Amino Acids | Stereoselective amine introduction |

| Lipase | Kinetic Resolution | Racemic alcohols/esters | Enantioenriched Alcohols | Separation of enantiomers |

| Lysine Dioxygenase (KDO) | Hydroxylation | L-lysine | Hydroxylysine | C-H functionalization |

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry, particularly using microreactors, offers significant advantages for the scalable and safe production of chemicals. mdpi.comrsc.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to increased efficiency, selectivity, and safety compared to traditional batch processes. mdpi.comacs.orgvapourtec.com

The synthesis of amino alcohols is well-suited for continuous flow systems. For example, the ring-opening of epoxides with amines to produce β-amino alcohols has been efficiently performed in continuous-flow reactors catalyzed by immobilized lipases. mdpi.com This combination of biocatalysis and flow technology results in a green and efficient process with short residence times (e.g., 20 minutes) and mild temperatures (e.g., 35 °C). mdpi.com Flow processes have been developed to produce key amino alcohol intermediates for pharmaceuticals, demonstrating improvements in reaction time by over 140-fold compared to batch methods and eliminating the need for hazardous solvents like dichloromethane. acs.orgvapourtec.com

Microreactors, with their high surface-area-to-volume ratio, enable rapid heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. mdpi.com In the context of amino alcohol synthesis, microreactors allow for the use of conditions, such as high temperatures and pressures, that are not easily or safely achievable in batch reactors. google.com This capability can dramatically reduce reaction times from hours to minutes. google.com The synthesis of β-amino alcohols from epoxides and amines in a continuous flow microreactor has been shown to produce yields of at least 50% in reaction times of an hour or less. google.com The precise control offered by microreactors also facilitates the use of volatile reagents and can improve product distribution and yield. google.com

Integration of Electrochemistry and Photochemistry in Flow Systems

The convergence of electrochemistry and photochemistry within continuous flow reactors presents a powerful paradigm for the synthesis of complex molecules like this compound. This synergistic approach leverages the unique activation modes of each technique—electron transfer at an electrode surface and excitation by light—to achieve transformations that are often difficult or inefficient under conventional thermal conditions. Flow systems enhance these processes by providing superior control over reaction parameters, improving safety, and enabling scalability. worktribe.comnih.gov

Electrochemistry in Flow: Electrochemical methods offer a reagent-free approach to oxidation and reduction, relying on electric current to drive reactions. For the synthesis of unsaturated amino alcohols, electrocatalytic radical cross-coupling reactions represent a streamlined approach. nih.gov For instance, a serine-derived chiral carboxylic acid can undergo electrocatalytic decarboxylation to form a radical species, which can then be coupled with various fragments to build the target molecule. nih.gov This method is noted for its modularity, chemoselectivity, and scalability, as demonstrated by successful gram-scale reactions performed in flow. nih.gov The synthesis of homoallylic amines and alcohols via electrochemical allylation in aqueous media has also been reviewed, highlighting the green potential of this technique. xmu.edu.cn

Photochemistry in Flow: Photochemical methods, particularly those using visible-light photoredox catalysis, allow for the generation of radical intermediates under exceptionally mild conditions. rsc.org The synthesis of 1,2-aminoalcohols has been achieved by the photocatalytic conversion of aliphatic alcohols, which are then added to iminoesters. rsc.org This process is characterized by high atom and step economy. rsc.org Utilizing flow reactors for photochemical reactions, such as the conversion of tetrazoles to pyrazolines, mitigates issues of light penetration and allows for safe, scalable production of valuable heterocyclic compounds. worktribe.com This demonstrates the industrial viability of photochemical flow synthesis.

The integration of these methods could be envisioned for this compound synthesis by, for example, electrochemically generating a key intermediate that is then subjected to a photochemical C-N bond formation in a subsequent segment of the flow reactor. This combination allows for unique reaction pathways and enhanced control over selectivity.

Table 1: Representative Photochemical and Electrochemical Methods for Amino Alcohol Synthesis

| Method | Catalyst/Mediator | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Electrocatalytic Cross-Coupling | Not specified | Serine-derived chiral acid, Alkenyl fragments | Stereoselective, modular, scalable in flow | nih.gov |

| Visible-Light Photocatalysis | Acridinium photoredox catalyst | Aliphatic alcohols, N-sulfinyl α-iminoester | Mild conditions, high atom economy | rsc.org |

| Electrochemical Allylation | Not specified | Carbonyls, Imines | Can be performed in aqueous media | xmu.edu.cn |

Utilization of Renewable Feedstocks and Atom-Economical Processes

Modern synthetic chemistry places a strong emphasis on sustainability, which involves utilizing renewable starting materials and designing reactions that are inherently efficient, a concept known as atom economy. These principles are central to developing greener synthetic routes to this compound.

Renewable Feedstocks: Biomass-derived platform chemicals are increasingly explored as sustainable starting points for synthesis. Aliphatic diols, which can be sourced from biomass, are viable precursors to amino alcohols. rsc.org An engineered two-enzyme cascade has been developed to selectively convert C4–C7 diols into the corresponding amino alcohols in an aqueous environment at room temperature. rsc.org By optimizing the rate-limiting enzyme, researchers achieved a nearly 30-fold increase in production with 99% selectivity. rsc.org This biocatalytic approach avoids the harsh conditions and mixed-product outcomes associated with traditional chemical amination using metal catalysts. rsc.org A potential route to this compound could therefore begin with a renewable C6 diol, followed by selective enzymatic amination.

Atom-Economical Processes: Atom economy maximizes the incorporation of atoms from the starting materials into the final product, minimizing waste. Ruthenium-catalyzed cross-metathesis is one such powerful C-C bond-forming reaction. A two-step synthesis of N-protected unsaturated amino alcohols has been developed using an unexpectedly selective cross-metathesis between allyl cyanide and pent-4-en-1-ol. nih.gov The resulting intermediate is then converted to the final product via a one-pot nitrile reduction and amine protection step. nih.gov Another example is the transformation of amino alcohols into amino acid salts using a ruthenium pincer complex as a catalyst. nih.gov In this process, water acts as both the solvent and the oxidant, with the only byproduct being dihydrogen, making it an exceptionally clean and atom-economical transformation. nih.gov Such strategies, which avoid stoichiometric reagents and protecting groups, are highly desirable for the synthesis of this compound.

Table 2: Comparison of Sustainable Synthesis Strategies

| Strategy | Precursor Type | Catalyst / System | Key Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Cascade | Biomass-derived diols | Two-enzyme system | Mild aqueous conditions, high selectivity (99%) | rsc.org |

| Cross-Metathesis | Simple alkenes (allyl cyanide, pent-4-en-1-ol) | Ruthenium complex | High selectivity, efficient C-C bond formation | nih.gov |

| Dehydrogenative Coupling | Amino alcohols | Ruthenium pincer complex | Water as solvent/oxidant, H₂ as sole byproduct | nih.gov |

Solvent Engineering and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact and safety of a chemical process. Solvent engineering focuses on replacing hazardous traditional solvents with greener alternatives, such as water, ionic liquids, or bio-derived solvents, or eliminating the solvent altogether.

Water as a Reaction Medium: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis, however, can be challenging due to the poor solubility of many organic reagents. Despite this, several methods for amino alcohol synthesis have been successfully adapted to aqueous media. A visible-light photoredox-catalyzed decarboxylative coupling of N-aryl amino acids with aldehydes or ketones proceeds efficiently in water at room temperature to produce 1,2-amino alcohols. rsc.org Similarly, the electrochemical synthesis of homoallylic alcohols and amines has been developed to work effectively in aqueous systems. xmu.edu.cn The use of surfactant technology in water can create micellar reaction environments, effectively solubilizing organic reactants and mimicking the properties of polar aprotic solvents, thereby enabling reactions like the amidation of unprotected amino alcohols. nih.gov

Solvent-Free and Alternative Media: Conducting reactions under solvent-free conditions represents the ultimate goal in green chemistry by eliminating solvent waste entirely. A convenient method for the ring-opening of epoxides by aromatic amines to form β-amino alcohols can be catalyzed by zirconium sulfophenyl phosphonate (B1237965) under solvent-free conditions. semanticscholar.org Ionic liquids have also been explored as novel reaction media for the synthesis of β-amino alcohols, offering unique solubility and catalytic properties. semanticscholar.org These alternative media can lead to different reactivity and selectivity profiles compared to conventional organic solvents, providing additional tools for process optimization. For the synthesis of this compound, exploring aqueous or solvent-free conditions for key bond-forming steps could significantly reduce the process's environmental footprint.

Table 3: Green Solvents and Media for Amino Alcohol Synthesis

| Medium | Reaction Type | Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Water | Visible-light photoredox coupling | Photocatalyst | Mild conditions, environmentally benign | rsc.org |

| Aqueous Media | Electrochemical allylation | Not specified | Green solvent, improved safety | xmu.edu.cn |

| Solvent-Free | Epoxide ring-opening | Zirconium sulfophenyl phosphonate | No solvent waste, high efficiency | semanticscholar.org |

Reactivity and Derivatization of 2 Aminohex 5 En 1 Ol

Functional Group Transformations and Interconversions

The presence of both an amino and a hydroxyl group on the same carbon backbone allows for a variety of functional group transformations. The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation to form amides, secondary/tertiary amines, and sulfonamides, respectively. Similarly, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to ethers and esters.

The terminal double bond can also be subjected to a range of transformations, including hydrogenation to the corresponding saturated amino alcohol, or hydrohalogenation. The interplay between these functional groups allows for selective transformations by choosing appropriate protecting groups and reaction conditions.

Table 1: Potential Functional Group Transformations of 2-Aminohex-5-en-1-ol

| Functional Group | Reagent/Condition | Product Functional Group |

| Primary Amine | Acyl chloride | Amide |

| Primary Amine | Alkyl halide | Secondary/Tertiary Amine |

| Primary Alcohol | Oxidizing agent (e.g., PCC) | Aldehyde |

| Primary Alcohol | Carboxylic acid, acid catalyst | Ester |

| Alkene | H₂, Pd/C | Alkane |

| Alkene | HBr | Bromoalkane |

Formation of Functionalized Derivatives for Advanced Materials Precursors

While specific applications of this compound as a precursor for advanced materials are not extensively documented, its bifunctional nature suggests its potential utility in polymer and materials science. Amino alcohols are known to be valuable monomers for the synthesis of polyamides and polyurethanes. The presence of the vinyl group in this compound offers a site for polymerization or for post-polymerization modification.

For instance, the amine and alcohol functionalities can be used to incorporate the molecule into a polymer backbone, while the pendant vinyl group remains available for cross-linking or for the attachment of other functional moieties. This could be advantageous in the development of functional polymers with tailored properties. The molecule can also be seen as a precursor to other functional molecules, in a manner analogous to how compounds like 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol act as precursors to important wine odorants. researchgate.net

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic compounds. Depending on the reaction conditions and the regioselectivity of the cyclization, different ring systems can be accessed. For example, intramolecular reactions involving the amino group and the double bond can lead to the formation of substituted piperidines. whiterose.ac.uk The synthesis of piperidine (B6355638) derivatives is of significant interest due to their prevalence in natural products and pharmaceuticals. whiterose.ac.uknih.gov

Furthermore, cyclization involving the hydroxyl group and the double bond could potentially lead to the formation of substituted tetrahydropyrans. The relative orientation of the functional groups and the length of the carbon chain are critical factors that govern the feasibility and outcome of such cyclizations. The general principle of intramolecular cyclization of amino alcohols is a well-established method for the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.govmdpi.comfrontiersin.orgrsc.org

Table 2: Potential Heterocyclic Products from Intramolecular Cyclization of this compound Derivatives

| Reacting Groups | Heterocyclic Product |

| Amine and Alkene | Substituted Piperidine |

| Alcohol and Alkene | Substituted Tetrahydropyran |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the nucleophilic character of the lone pairs of electrons on the nitrogen and oxygen atoms, and the potential for the pi electrons of the double bond to act as a nucleophile. youtube.com The amino group is generally a stronger nucleophile than the hydroxyl group. These nucleophilic centers can react with a variety of electrophiles.

Conversely, the double bond can act as an electrophile under certain conditions, for example, during reactions with strong acids which can protonate the double bond to form a carbocation. This carbocation can then be attacked by a nucleophile. The presence of both nucleophilic and potentially electrophilic sites within the same molecule allows for a rich and diverse range of chemical transformations. The principles of hard and soft acid-base (HSAB) theory can be applied to predict the outcome of reactions with different electrophiles and nucleophiles. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aminohex 5 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For amino alcohols, NMR spectroscopy is crucial for identifying the presence of hydroxyl (-OH) and amine (-NH₂) groups, as well as the alkene unsaturation, and for establishing the connectivity of the carbon backbone.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Beyond basic structural assignment, advanced NMR techniques are vital for discerning stereochemical details and conformational preferences, which are critical for understanding the behavior and potential applications of amino alcohols.

Stereochemical Determination: The relative stereochemistry of chiral centers in amino alcohols can often be determined using ¹H NMR by analyzing coupling constants (J-values). These values are sensitive to the dihedral angles between coupled nuclei, providing insights into the spatial arrangement of atoms cdnsciencepub.compublish.csiro.aunih.gov. For instance, the analysis of vicinal coupling constants in ¹H NMR spectra can help distinguish between syn and anti relationships between protons on adjacent carbons, which is directly related to stereochemistry nih.gov. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy (a type of 2D NMR) can also reveal through-space correlations between protons, providing crucial information about the proximity of specific atoms and thus aiding in stereochemical assignments slideshare.netcreative-biostructure.com. The determination of absolute stereochemistry often relies on derivatization followed by NMR analysis or is confirmed by X-ray crystallography researchgate.netnih.govnih.gov. The ability to accurately determine enantiomeric excess (ee) or diastereomeric excess (de) is paramount, especially in pharmaceutical and biological contexts where different stereoisomers can exhibit vastly different activities rsc.orgchemistryworld.comnih.gov.

Conformational Analysis: The flexibility of the carbon chain and the presence of functional groups like hydroxyl and amine can lead to multiple stable conformations for amino alcohols. NMR spectroscopy, particularly ¹H NMR, is instrumental in studying these conformational equilibria. By analyzing temperature-dependent NMR spectra or by observing specific coupling patterns that are indicative of certain conformers, researchers can deduce the preferred low-energy conformations. Intramolecular hydrogen bonding between the hydroxyl and amine groups can significantly influence conformational preferences, often stabilizing specific arrangements nih.govnih.govacs.org. For example, studies on amino alcohols have utilized NMR to identify the prevalence of conformations stabilized by O-H···N hydrogen bonds nih.gov. Theoretical calculations, often combined with NMR data, are also employed to predict and rationalize observed conformational preferences cdnsciencepub.compublish.csiro.au.

2D NMR Experiments for Structural Assignment

Two-dimensional (2D) NMR techniques extend the capabilities of 1D NMR by correlating signals from different nuclei, thereby providing more comprehensive structural information. Key 2D NMR experiments commonly employed for the structural elucidation of organic molecules, including amino alcohols, include:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled through bonds, typically over two or three bonds. It helps establish proton-proton connectivity within spin systems, mapping out the ¹H NMR spectrum slideshare.netcreative-biostructure.comipb.pt.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly bonded to carbons (¹H-¹³C). It is essential for assigning ¹³C NMR signals by linking them to their corresponding proton resonances, thereby confirming carbon-hydrogen assignments slideshare.netcreative-biostructure.commdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, NOESY provides through-space correlations between protons that are in close spatial proximity, regardless of their bonding. This is invaluable for determining stereochemistry and conformational arrangements slideshare.netcreative-biostructure.com.

The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of 2-Aminohex-5-en-1-ol and its derivatives.

Table 1: Representative ¹H NMR Chemical Shifts for Functional Groups in Amino Alcohol Derivatives

| Functional Group / Proton Type | Expected Chemical Shift (δ, ppm) | Typical Environment/Example (Derivative) | Citation |

| O-H (Alcohol) | 3.5 - 5.0 (broad) | Hydroxyl proton of an alcohol | wiley-vch.densf.govrsc.org |

| N-H (Primary Amine) | 1.5 - 3.0 (broad) | Amine proton of a primary amine | wiley-vch.densf.govrsc.org |

| Vinylic H (C=CH₂) | 4.9 - 5.1 | Terminal alkene protons | wiley-vch.densf.govrsc.org |

| Vinylic H (CH=C) | 5.5 - 6.0 | Internal alkene proton | wiley-vch.densf.govrsc.org |

| H-C-OH | 3.5 - 4.5 | Proton adjacent to hydroxyl group | wiley-vch.densf.govrsc.org |

| H-C-NH₂ | 2.5 - 3.5 | Proton adjacent to amine group | wiley-vch.densf.govrsc.org |

| Aliphatic CH₂ | 1.2 - 2.5 | Methylene groups in the alkyl chain | wiley-vch.densf.govrsc.org |

Note: Chemical shifts are approximate and highly dependent on the specific molecular environment, solvent, and concentration.

X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture

X-ray crystallography is a powerful technique that provides definitive three-dimensional structural information, including bond lengths, bond angles, and the precise spatial arrangement of atoms within a crystal lattice. For chiral compounds like amino alcohols, X-ray crystallography can unequivocally determine the absolute stereochemistry at chiral centers, which is crucial for understanding their biological activity and for synthetic validation nih.govnih.govacs.org.

When this compound or its derivatives can be crystallized, X-ray diffraction analysis can reveal the complete molecular architecture. This includes details about crystal packing, intermolecular interactions such as hydrogen bonding, and confirmation of the relative and absolute configurations of any stereocenters acs.orgrsc.orgscielo.bramazonaws.comrsc.orgresearchgate.net. The data obtained from X-ray crystallography serves as a gold standard for validating structures determined by other spectroscopic methods and provides a deeper understanding of how molecules arrange themselves in the solid state acs.org.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous identification of a molecular formula, distinguishing it from other compounds with similar nominal masses nih.govnih.govwiley-vch.densf.govrsc.orgrsc.orgscielo.bramazonaws.comrsc.orgbeilstein-journals.org.

For this compound (C₆H₁₃NO), the calculated monoisotopic mass is approximately 115.0997 g/mol epa.gov. HRMS can confirm this exact mass, providing strong evidence for the compound's identity. When applied to derivatives, HRMS data, such as the comparison of calculated versus experimentally found m/z values, is a critical piece of evidence in structural confirmation.

Table 2: Representative HRMS Data for Amino Alcohol Derivatives

| Compound / Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Mass Difference (ppm) | Citation |

| Derivative A [M+H]⁺ | 230.1393 | 230.1392 | -0.4 | wiley-vch.de |

| Derivative B [M+H]⁺ | 218.1539 | 218.1535 | -1.8 | nih.gov |

| Derivative C [M+H]⁺ | 263.1607 | 263.1603 | -1.5 | nsf.gov |

Note: These are examples from related compounds to illustrate the principle of HRMS in confirming molecular formulas.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. When a molecule absorbs IR radiation, its bonds vibrate (stretch, bend, or twist) at specific frequencies corresponding to the types of bonds and atoms present.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands associated with its key functional groups:

Hydroxyl Group (-OH): A broad and intense absorption band in the region of 3200–3650 cm⁻¹ is characteristic of the O-H stretching vibration, often broadened by hydrogen bonding libretexts.orgdummies.comopenstax.orgsavemyexams.com.

Amine Group (-NH₂): Primary amines typically exhibit two N-H stretching bands (symmetric and asymmetric) in the region of 3300–3500 cm⁻¹. These bands are generally sharper and less intense than O-H stretching bands libretexts.orgdummies.comopenstax.org.

Alkene Group (C=C): The C=C stretching vibration of an alkene usually appears around 1620–1680 cm⁻¹, although this band can be weak or absent if the alkene is symmetrically substituted libretexts.orgopenstax.orgsavemyexams.comvscht.cz.

C-H Stretching: Aliphatic C-H stretching vibrations occur in the region of 2850–3000 cm⁻¹, while vinylic C-H stretching (from the =CH₂) typically appears slightly higher, around 3020–3100 cm⁻¹ libretexts.orgopenstax.orgvscht.cz.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Band Shape/Intensity | Citation |

| O-H (Alcohol) | Stretch | 3230–3550 | Broad, Intense | libretexts.orgdummies.comopenstax.orgsavemyexams.com |

| N-H (Primary) | Stretch | 3300–3500 | Sharp, Medium | libretexts.orgdummies.comopenstax.org |

| C-H (Vinylic) | Stretch | 3020–3100 | Medium | libretexts.orgopenstax.orgvscht.cz |

| C-H (Aliphatic) | Stretch | 2850–3000 | Medium | libretexts.orgopenstax.orgvscht.cz |

| C=C (Alkene) | Stretch | 1620–1680 | Weak to Medium | libretexts.orgopenstax.orgsavemyexams.comvscht.cz |

| C-O (Alcohol) | Stretch | 1000–1300 | Strong | savemyexams.com |

By analyzing the presence and characteristics of these absorption bands, IR spectroscopy provides a rapid confirmation of the functional groups present in this compound.

Compound List

this compound

6-Amino-hex-2-en-1-ol

(2s)-2-aminohex-5-en-3-ol hydrochloride

(R)-2-Aminohex-5-enoic acid

Hex-4-enoic acid derivatives

Gamma-amino alcohols

Chiral branched allylamines

Vicinal amino alcohols

Adrenaline

Noradrenaline

β-ephedrine

Ephedrine

Computational Chemistry and Theoretical Studies of 2 Aminohex 5 En 1 Ol

Quantum Mechanical Studies

Quantum mechanical studies of 2-Aminohex-5-en-1-ol focus on solving the Schrödinger equation for the molecule to determine its electronic structure and other properties. These calculations are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for this compound would provide a detailed understanding of its electronic structure and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, a hypothetical HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich amino group and the double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the more electronegative atoms and sigma-antibonding regions. youtube.com

Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound

| Property | Energy (eV) | Description |

| HOMO Energy | -8.5 | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | 1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 9.7 | The difference in energy between the HOMO and LUMO, indicating chemical stability. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would show regions of negative potential (in red) around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, suggesting their susceptibility to nucleophilic attack.

Interactive Table: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) | Interpretation |

| O1 | -0.65 | The oxygen atom carries a significant negative charge, making it a nucleophilic center. |

| N2 | -0.85 | The nitrogen atom has a strong negative charge, indicating it is also a primary nucleophilic site. |

| C5 | -0.20 | The carbon atom of the double bond has a slight negative charge. |

| C6 | -0.15 | The terminal carbon of the double bond also has a slight negative charge. |

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, these predictions would aid in the interpretation of experimental spectra. For example, the calculated vibrational frequencies would correspond to the stretching and bending modes of its functional groups, such as the O-H, N-H, and C=C bonds.

Interactive Table: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3500 |

| N-H Stretch | Amino | 3400 |

| C=C Stretch | Alkene | 1650 |

| C-O Stretch | Alcohol | 1050 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, can provide highly accurate molecular geometries and potential energy surfaces. For this compound, ab initio calculations would be used to determine its most stable conformation and to explore the energy barriers for bond rotations and other conformational changes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time. These simulations can provide insights into the conformational flexibility, intermolecular interactions, and solvent effects of this compound. A molecular dynamics simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms to predict their motion over time. This would reveal how the molecule behaves in solution and how it interacts with other molecules. semanticscholar.org

Conformational Analysis and Energy Landscapes

The flexibility of this compound, stemming from several rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformations. Computational analysis is employed to identify the most stable, low-energy conformers and to understand the energy barriers that separate them. By mapping the energy landscape, researchers can determine the molecule's preferred shapes in different environments. e3s-conferences.org

| Conformer | Key Dihedral Angles (C1-C2-C3-C4) | Hydrogen Bond (O-H···N) Status | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | -65° (gauche) | Present | 0.00 |

| B | 178° (anti) | Absent | 1.25 |

| C | 68° (gauche) | Absent | 1.89 |

| D | -175° (anti) | Present | 0.45 |

Molecular Docking for Ligand-Target Interactions (Theoretical)

To explore the potential bioactivity of this compound, molecular docking simulations are performed against various biological targets, such as enzymes or receptors. researchgate.net These theoretical studies predict the binding mode and affinity of the molecule within the active site of a target protein, offering insights into potential ligand-target interactions. acs.orgwikipedia.org For instance, amino alcohols are known to interact with targets like monoamine oxidases or certain transferase enzymes.

| Target Residue | Interaction Type | Interacting Group on Ligand | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| ASP-121 | Hydrogen Bond / Salt Bridge | Amino (-NH2) | -7.8 |

| SER-205 | Hydrogen Bond | Hydroxyl (-OH) | |

| LEU-288 | Hydrophobic | Alkenyl Chain | |

| PHE-310 | Hydrophobic | Alkenyl Chain |

Mechanistic Pathways of Reactions via Computational Transition State Analysis

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. glpbio.commorressier.com For this compound, a potential reaction of interest is intramolecular cyclization, where the amine group attacks the terminal double bond to form a substituted piperidine (B6355638) ring, a common scaffold in pharmaceuticals. researchgate.net Transition state analysis using quantum mechanical methods can map out the entire reaction pathway, identifying the structures of intermediates and transition states. eurekalert.org

Calculations can determine the activation energy (Ea) required for the reaction to proceed, offering a quantitative measure of the reaction's feasibility. researchgate.net For the intramolecular hydroamination/cyclization of this compound, computational models can compare different potential pathways, such as a concerted versus a stepwise mechanism, and assess the influence of catalysts by modeling their coordination to the molecule. researchgate.neteurekalert.org This analysis is critical for understanding reaction outcomes and for designing optimized synthetic conditions. researchgate.net

| Reaction Pathway | Catalyst | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| 6-exo-trig Cyclization | Uncatalyzed | 35.2 |

| 6-exo-trig Cyclization | Acid-Catalyzed (H+) | 24.8 |

| 5-endo-trig Cyclization | Uncatalyzed | 41.5 |

Theoretical Structure-Activity Relationship (SAR) Studies of this compound Analogues

Building upon molecular docking results, theoretical Structure-Activity Relationship (SAR) studies explore how modifications to the molecular structure of this compound could impact its biological activity. rsc.org By computationally generating a library of analogues and predicting their binding affinities, researchers can identify key structural features that govern molecular recognition. acs.org

For example, SAR studies might investigate the effect of altering the length of the carbon chain, substituting the amino or hydroxyl groups, or modifying the terminal alkene. wikipedia.org These theoretical predictions help prioritize which analogues should be synthesized and tested experimentally, streamlining the drug discovery process. acs.orgwikipedia.org An analysis might predict that extending the chain by one carbon could improve hydrophobic interactions, while adding a methyl group to the amine might introduce steric hindrance, thereby reducing binding affinity.

| Analogue | Structural Modification | Predicted Change in Binding Affinity | Rationale |

|---|---|---|---|

| 2-Aminohept-6-en-1-ol | Chain extension (+1 CH2) | Increase | Enhanced hydrophobic contact |

| 2-Aminohexan-1-ol | Alkene reduction | Decrease | Loss of specific π-stacking/hydrophobic interaction |

| N-Methyl-2-aminohex-5-en-1-ol | N-methylation of amine | Decrease | Steric clash with binding pocket; loss of H-bond donor |

| 2-Aminohex-5-yn-1-ol | Alkene to Alkyne | Increase | Improved geometry for entering a narrow pocket |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry. For a molecule like this compound, AI models can be trained on vast datasets of known chemical reactions to predict the outcomes of novel transformations. For instance, an ML model could predict the likely products, yields, and optimal conditions (e.g., catalyst, solvent, temperature) for a specific functionalization reaction involving the amine, alcohol, or alkene group.

These predictive models can significantly accelerate experimental workflows by narrowing down the vast parameter space that chemists must otherwise explore through trial and error. Advanced algorithms, such as neural networks or random forests, can identify complex, non-linear relationships between molecular features and reaction performance, leading to more accurate predictions. This approach is particularly valuable for optimizing multi-component reactions or for discovering entirely new synthetic routes.

Applications of 2 Aminohex 5 En 1 Ol As a Versatile Synthetic Building Block and Precursor

In Total Synthesis of Complex Natural Products and Bioactive Compounds

Chiral amino alcohols and homoallylic amines are crucial fragments in the assembly of numerous natural products and bioactive molecules. While no specific total syntheses commencing from 2-Aminohex-5-en-1-ol are prominently reported, its structure represents a key synthon for various classes of alkaloids, amino sugars, and macrolides. For instance, the core structure is present in precursors to indolizidine and quinolizidine (B1214090) alkaloids. The synthetic utility of similar chiral precursors, such as 2-methylhex-5-en-1-ol, has been demonstrated in the synthesis of natural products like the macrolide phoracantholide J. This suggests a high potential for this compound to serve as a versatile starting material in analogous synthetic campaigns.

As Precursors for Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral 1,2-amino alcohols are particularly privileged scaffolds for the synthesis of highly effective ligands.

Design and Synthesis of Novel Chiral Phosphine (B1218219) and Oxazoline Ligands

Chiral oxazoline-containing ligands are among the most successful and widely used in asymmetric catalysis. nih.govbldpharm.comrsc.org Their synthesis is typically straightforward, often involving the condensation of a chiral amino alcohol with a nitrile or a related derivative. nih.gov this compound is an ideal candidate for the synthesis of phosphine-oxazoline (PHOX) type ligands. The general synthetic route would involve the reaction of the amino alcohol with a phosphine-containing benzonitrile, leading to a P,N-bidentate ligand. The terminal alkene could be preserved for further functionalization of the ligand or for applications in polymer-supported catalysis. While numerous P-chiral and backbone-chiral phosphine ligands have been developed, nih.govresearchgate.net specific examples derived from this compound are not explicitly detailed in the literature.

Table 1: Representative Chiral Ligand Classes and Their Precursors

| Ligand Class | Common Chiral Precursor Type | Potential Role of this compound |

|---|---|---|

| Bis(oxazoline) (BOX) | Chiral Amino Alcohols | Dimerization or linking of oxazolines derived from it. |

| Phosphinooxazoline (PHOX) | Chiral Amino Alcohols | Direct condensation with phosphine-containing nitriles. |

Role in Enantioselective Catalytic Reactions

Ligands derived from chiral amino alcohols are instrumental in a vast array of enantioselective transformations. Metal complexes of these ligands, particularly with palladium, iridium, rhodium, and copper, are known to catalyze reactions with high enantioselectivity. nih.govnih.gov

For example, palladium-catalyzed asymmetric allylic alkylation (AAA) is a benchmark reaction where PHOX and BOX ligands have demonstrated exceptional performance. nih.gov A hypothetical ligand synthesized from this compound would create a specific chiral environment around the metal center, influencing the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate. Similarly, in enantioselective hydrogenation and hydrosilylation reactions, the steric and electronic properties of such a ligand would be crucial in differentiating between the prochiral faces of the substrate.

Table 2: Potential Applications in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Role of Ligand from this compound | Expected Outcome |

|---|---|---|---|

| Allylic Alkylation | Palladium | Creation of a chiral pocket around the metal center. | High enantioselectivity in C-C bond formation. nih.gov |

| Hydrogenation | Rhodium, Iridium | Differentiation of enantiotopic faces of alkenes/ketones. | Access to chiral alkanes and alcohols. |

| Hydrosilylation | Rhodium, Copper | Enantioselective addition of Si-H across double bonds. | Synthesis of chiral silanes and alcohols. |

For the Construction of Nitrogen and Oxygen-Containing Heterocyclic Compounds

The functional groups within this compound make it an excellent substrate for intramolecular cyclization reactions to form valuable heterocyclic structures. researcher.lifeorganic-chemistry.org The terminal alkene can participate in various metal-catalyzed or radical-mediated cyclization cascades.

For instance, intramolecular aminomercuration or aminopalladation of the double bond, followed by reductive demercuration or protonolysis, would yield substituted piperidines. Alternatively, ring-closing metathesis (RCM) of a suitably N-allylated derivative could provide access to azacycles. The presence of the hydroxyl group allows for the synthesis of oxygen-containing heterocycles, such as substituted tetrahydrofurans or tetrahydropyrans, through intramolecular etherification reactions. researchgate.net These reactions often proceed via activation of the double bond with electrophilic reagents like iodine or mercury salts, followed by nucleophilic attack by the hydroxyl group.

In Polymer Chemistry and Advanced Materials Development

The terminal alkene functionality in this compound makes it a candidate monomer for polymerization reactions. Through radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) of a cyclic derivative, polymers with pendant chiral amino alcohol functionalities could be synthesized. Such polymers could find applications as recyclable chiral catalysts, chiral stationary phases for chromatography, or as functional materials with specific recognition properties. The structural analogue, 2-methylhex-5-en-1-ol, is noted for its potential in polymer chemistry due to its terminal double bond.

Design of Theoretically Active Enzyme Inhibitors based on this compound Scaffolds

The 2-amino-1-ol structural motif is a common feature in many biologically active molecules and enzyme inhibitors. mdpi.com This scaffold can mimic the transition state of peptide bond hydrolysis, making it a valuable core for the design of protease inhibitors. The side chain, containing a terminal alkene, provides a handle for further modification and introduction of pharmacophoric groups that can interact with specific enzyme pockets. Theoretical and computational modeling could be employed to design inhibitors where the this compound scaffold is elaborated to target the active sites of enzymes such as HIV protease, β-secretase, or various metalloproteases.

Future Perspectives and Emerging Research Directions for 2 Aminohex 5 En 1 Ol Chemistry

Development of Novel Highly Efficient and Sustainable Synthetic Routesacs.orgresearchgate.netresearchgate.net

The pursuit of greener and more efficient synthetic methodologies is a cornerstone of modern organic chemistry. For 2-aminohex-5-en-1-ol, future research will likely focus on developing synthetic routes that minimize environmental impact, reduce waste, and improve atom economy.

Biocatalysis: Biocatalytic approaches, utilizing enzymes such as transaminases or alcohol dehydrogenases, offer a highly selective and sustainable route for synthesizing amino alcohols scispace.comnih.govfrontiersin.org. Exploring engineered enzymes or enzyme cascades that can efficiently convert readily available precursors into this compound with high stereoselectivity is a promising avenue. For instance, biocatalytic amination of diols or reductive amination of hydroxy ketones could be adapted for the synthesis of this compound scispace.comnih.govfrontiersin.org.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of reaction control, safety, scalability, and efficiency, particularly for reactions involving hazardous intermediates or requiring precise control of reaction parameters google.comroyalsocietypublishing.orgresearchgate.netacs.org. Developing flow protocols for the synthesis of this compound, potentially involving epoxide ring-opening reactions with amines or tandem catalytic processes, could lead to more streamlined and efficient production google.comroyalsocietypublishing.orgresearchgate.netacs.org.

Catalytic Methods: The development of novel heterogeneous or homogeneous catalytic systems for the selective functionalization of precursor molecules is crucial. This includes exploring catalysts that can efficiently and selectively introduce the amine and hydroxyl groups while preserving the alkene moiety, or vice versa. For example, metal-catalyzed transformations, such as those involving palladium or copper, could be optimized for the synthesis of this compound from simpler unsaturated precursors organic-chemistry.orgrsc.orgacs.orgnih.gov. The use of urea (B33335) as a sacrificial reactant for synthesizing amino alcohols from epoxides has also shown promise for sustainable production rsc.org.

Exploration of Untapped Reactivity Patterns and Derivatization Strategies

The presence of three distinct functional groups—amine, alcohol, and alkene—in this compound allows for a wide array of chemical transformations. Future research will aim to uncover novel reactivity and develop sophisticated derivatization strategies.

Tandem and Cascade Reactions: Exploiting the proximity of the functional groups, tandem or cascade reactions could be designed to achieve complex molecular architectures in a single operation. For example, reactions that simultaneously functionalize the alkene and modify the amine or alcohol could lead to novel cyclic or polyfunctionalized compounds acs.orgnih.govresearchgate.netorganic-chemistry.org. The terminal alkene offers opportunities for reactions such as hydroamination, epoxidation, dihydroxylation, or metathesis, which could be coupled with transformations of the amine and alcohol functionalities.

Selective Functionalization: Developing methods for the highly selective functionalization of one functional group in the presence of others remains a key challenge and opportunity. This includes selective acylation or alkylation of the amine, esterification or etherification of the alcohol, and regioselective or stereoselective reactions at the alkene. For instance, metal-catalyzed C-H functionalization or directed functionalization strategies could be explored to access specific derivatives organic-chemistry.orgrsc.orgacs.orgnih.gov.

Chiral Synthesis: Given the potential for chirality at the C2 position, developing enantioselective synthetic routes or derivatization strategies is of paramount importance, especially for pharmaceutical applications. This could involve asymmetric catalysis, chiral auxiliaries, or biocatalytic approaches to access enantiomerically pure forms of this compound and its derivatives scispace.comnih.govfrontiersin.org.

Advanced Computational Predictions for Rational Designuv.es

Computational chemistry plays an increasingly vital role in modern synthetic strategy by predicting reaction outcomes, optimizing conditions, and guiding the design of new molecules and synthetic pathways.

Mechanism Elucidation and Prediction: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition states, and energy barriers for transformations involving this compound. This can help in understanding selectivity, predicting reactivity, and identifying optimal reaction conditions researchgate.netacs.orgchinesechemsoc.orgchemrxiv.org. For example, DFT studies could be employed to predict the regioselectivity of alkene functionalization or the stereochemical outcome of reactions involving the chiral center.

Rational Design of Derivatives: Computational modeling can assist in designing novel derivatives of this compound with desired properties by predicting structure-activity relationships (SAR) or structure-property relationships (SPR). This includes predicting physical properties, reactivity, and potential biological activity, thereby guiding synthetic efforts towards promising targets uv.eschemrxiv.org.

Catalyst Design and Optimization: Computational methods can be used to screen and design novel catalysts that are highly efficient and selective for reactions involving this compound. This might involve quantum chemical calculations of catalyst-ligand interactions or predicting the performance of new catalytic materials uv.esacs.org.

Integration with High-Throughput Experimentation and Automation

The integration of high-throughput experimentation (HTE) and automation is revolutionizing chemical discovery and process development by enabling rapid screening of reaction conditions and the generation of large datasets.

Reaction Optimization: HTE platforms can be utilized to rapidly screen a wide range of reaction parameters, including catalysts, solvents, temperatures, concentrations, and additives, to identify optimal conditions for the synthesis and derivatization of this compound chemrxiv.orgnih.govchemrxiv.org. This parallelization of experiments significantly accelerates the optimization process compared to traditional methods.

Library Synthesis and Screening: Automated synthesis platforms can be employed to generate diverse libraries of this compound derivatives, which can then be screened for various applications, such as in medicinal chemistry or materials science. This combinatorial approach allows for the rapid exploration of chemical space chemrxiv.orgnih.govchemrxiv.org.

Data-Driven Discovery: The data generated from HTE experiments can be integrated with machine learning (ML) algorithms to build predictive models for reaction outcomes or compound properties. This data-driven approach can accelerate the discovery of new synthetic routes and novel compounds, moving beyond traditional chemical intuition chemrxiv.orgdigitellinc.comchemrxiv.orgchemrxiv.org. For example, ML models could predict reaction yields or identify promising catalysts based on experimental data.

By focusing on these future research directions, the chemical utility and application scope of this compound can be significantly expanded, paving the way for its use in advanced materials, pharmaceuticals, and other fine chemical applications.

Compound Name List:

this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.